molecular formula C11H15ClFN B1389062 2-(3-Fluorophenyl)piperidine hydrochloride CAS No. 1187173-24-5

2-(3-Fluorophenyl)piperidine hydrochloride

Cat. No.: B1389062
CAS No.: 1187173-24-5
M. Wt: 215.69 g/mol
InChI Key: SDRDQWBXSBEYBV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It features a fluorophenyl group attached to the piperidine ring, which is further stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)piperidine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

2-(3-Fluorophenyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with various biological pathways .

Comparison with Similar Compounds

  • 4-(3-Fluorophenyl)piperidine hydrochloride
  • 3-(4-Fluorophenyl)piperidine hydrochloride
  • 2-(4-Fluorophenyl)piperidine hydrochloride

Comparison: 2-(3-Fluorophenyl)piperidine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

2-(3-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRDQWBXSBEYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Fluorophenyl)piperidine hydrochloride
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2-(3-Fluorophenyl)piperidine hydrochloride
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2-(3-Fluorophenyl)piperidine hydrochloride
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2-(3-Fluorophenyl)piperidine hydrochloride

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